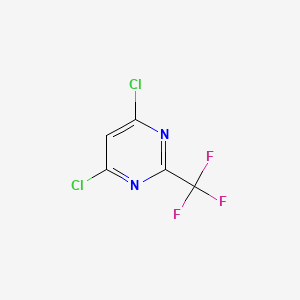

4,6-Dichloro-2-(trifluoromethyl)pyrimidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,6-dichloro-2-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HCl2F3N2/c6-2-1-3(7)12-4(11-2)5(8,9)10/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFWVAJQVYBRTCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1Cl)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HCl2F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20577249 | |

| Record name | 4,6-Dichloro-2-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20577249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

705-24-8 | |

| Record name | 4,6-Dichloro-2-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20577249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-Dichloro-2-trifluoromethylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to the Physical Properties of 4,6-Dichloro-2-(trifluoromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4,6-dichloro-2-(trifluoromethyl)pyrimidine. The information is compiled from various sources to assist researchers and professionals in drug development and other scientific endeavors. This document summarizes key quantitative data in a structured format, outlines a plausible synthetic protocol, and illustrates the general mechanisms of action associated with this class of compounds.

Core Physical and Chemical Properties

This compound is a halogenated pyrimidine derivative with the chemical formula C₅HCl₂F₃N₂.[1][2][3][4] Its structural characteristics, particularly the presence of the trifluoromethyl group and chlorine atoms, significantly influence its physical and chemical behavior. The following table summarizes the reported physical properties of this compound. It is important to note that there are some discrepancies across supplier data regarding the physical state of the compound at room temperature, with some sources listing it as a liquid and others as a powder.[1][3][5][6][7] This could be due to impurities or differences in measurement conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₅HCl₂F₃N₂ | [1][2][3][4] |

| Molecular Weight | 216.98 g/mol | [1][4] |

| Physical State | Clear colorless to yellow liquid or white to light yellow powder | [1][3][5][6][7] |

| Boiling Point | 50-52 °C at 5 mmHg157 °C at 760 mmHg | [2][5] |

| Density | 1.585 g/mL at 25 °C1.627 g/cm³ | [1][5] |

| Refractive Index | n20/D 1.468 | [1][8] |

| Melting Point | Not explicitly reported in reviewed sources. | |

| Solubility | Specific quantitative data not available in reviewed sources. Generally expected to be soluble in organic solvents. |

Experimental Protocols

Note on Purity: Commercially available this compound is typically offered at purities of 96-98%.[1][3][5]

Plausible Synthesis Protocol

While a specific, detailed experimental protocol for the synthesis of this compound was not found, a general method can be inferred from the synthesis of structurally similar compounds, such as 4,6-dichloro-2-methylpyrimidine.[9][10] The synthesis would likely involve the chlorination of a corresponding dihydroxy-pyrimidine precursor.

Hypothetical Synthesis Workflow:

References

- 1. 4,6-二氯-2-(三氟甲基)嘧啶 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 2. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. scbt.com [scbt.com]

- 5. This compound CAS 705-24-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. This compound 97 705-24-8 [sigmaaldrich.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. This compound 97 705-24-8 [sigmaaldrich.com]

- 9. 4,6-Dichloro-2-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]

- 10. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]

In-Depth Technical Guide: 4,6-Dichloro-2-(trifluoromethyl)pyrimidine

CAS Number: 705-24-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,6-Dichloro-2-(trifluoromethyl)pyrimidine, a key building block in modern medicinal chemistry. This document details its physicochemical properties, synthesis, reactivity, and applications, supported by representative experimental protocols and spectroscopic data.

Physicochemical Properties

This compound is a versatile heterocyclic compound. Its physical state is described as both a white or light yellow powder and a clear colorless to yellow liquid, suggesting it is a low-melting solid or liquid at room temperature.[1] Key physicochemical data are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅HCl₂F₃N₂ | [2][3] |

| Molecular Weight | 216.98 g/mol | [3] |

| Boiling Point | 157 °C (at 760 mmHg) | [1] |

| 50-52 °C (at 5 mmHg) | [4] | |

| Density | 1.585 g/mL at 25 °C | [3] |

| 1.627 g/cm³ | [1] | |

| Refractive Index (n₂₀/D) | 1.468 | [3] |

| Flash Point | 48.8 °C | [1] |

| Appearance | Clear colorless to yellow liquid / White or light yellow powder | [1][2] |

| Solubility | Data not available; expected to be soluble in common organic solvents. | |

| Melting Point | Data not available. |

Synthesis

The synthesis of dichloropyrimidines typically involves the chlorination of the corresponding dihydroxypyrimidine precursors. Reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are commonly employed for this transformation, often in the presence of a base like N,N-diisopropylethylamine or N,N-diethylaniline.[5][6]

A representative synthetic pathway is illustrated below. The starting material, 2-(trifluoromethyl)pyrimidine-4,6-diol, can be synthesized through the condensation of an appropriate trifluoromethyl-containing building block with a malonic acid derivative.

Experimental Protocol: Representative Synthesis

The following is a representative protocol based on established methods for analogous compounds and may require optimization.

Materials:

-

2-(Trifluoromethyl)pyrimidine-4,6-diol

-

Phosphorus oxychloride (POCl₃)

-

N,N-Diethylaniline

-

Dichloroethane (anhydrous)

-

Ice water

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

To a stirred suspension of 2-(trifluoromethyl)pyrimidine-4,6-diol (1.0 eq) in anhydrous dichloroethane, add N,N-diethylaniline (2.5 eq).

-

Heat the mixture to reflux.

-

Slowly add a solution of phosphorus oxychloride (2.5 eq) in dichloroethane to the refluxing mixture.

-

Maintain the reflux for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it into ice water.

-

Separate the organic layer. Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.

Reactivity and Applications

The primary utility of this compound in drug discovery stems from the reactivity of its two chlorine atoms. These positions are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the sequential and often regioselective introduction of various nucleophiles.

The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack. Generally, the C4 and C6 positions are electronically equivalent. However, steric hindrance from the C2-trifluoromethyl group is minimal, allowing for substitution at either position. In many dichloropyrimidine systems, the C4 position is reported to be more reactive.[7] This reactivity allows for the construction of complex molecular scaffolds.

The incorporation of a trifluoromethyl (-CF₃) group is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[8] Consequently, this pyrimidine derivative is a valuable intermediate for synthesizing a wide range of biologically active molecules, including kinase inhibitors and other targeted therapeutics.

Experimental Protocol: Representative SNAr Reaction

The following is a representative protocol for a mono-amination reaction and may require optimization for different nucleophiles.

Materials:

-

This compound

-

Primary or secondary amine (e.g., morpholine) (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

-

Anhydrous acetonitrile

-

Water

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous acetonitrile.

-

Add DIPEA (1.5 eq) to the solution.

-

Add the desired amine (1.1 eq) to the reaction mixture.

-

Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Upon completion, remove the solvent under reduced pressure.

-

Partition the residue between DCM and water. Separate the organic layer.

-

Extract the aqueous layer with DCM (2x).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography to afford the desired 4-amino-6-chloro-2-(trifluoromethyl)pyrimidine derivative.

Spectroscopic Analysis

| Spectroscopy | Expected Features |

| 1H NMR | A singlet for the C5 proton is expected. The chemical shift would likely be in the aromatic region, influenced by the electron-withdrawing effects of the two chlorine atoms and the trifluoromethyl group. For a similar compound, 4,6-Dichloropyrimidine, the C5 proton appears at δ 7.46 ppm.[11] |

| 13C NMR | Three distinct signals for the pyrimidine ring carbons are expected. The carbon of the -CF₃ group will appear as a quartet due to 1JC-F coupling. The pyrimidine carbons will also show smaller couplings to the fluorine atoms (nJC-F). |

| 19F NMR | A singlet is expected for the three equivalent fluorine atoms of the -CF₃ group. The chemical shift is anticipated to be in the typical range for trifluoromethyl groups on aromatic rings (approx. -60 to -65 ppm relative to CFCl₃).[8][12] |

| IR Spectroscopy | Characteristic peaks for C-Cl stretching, C-F stretching, and C=N and C=C stretching of the pyrimidine ring are expected. For 2,4,6-trichloropyrimidine, ring stretching modes are observed around 1560 cm⁻¹ and 1407 cm⁻¹.[13] |

| Mass Spectrometry (EI) | The mass spectrum would show a molecular ion peak (M⁺) and a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4). Fragmentation would likely involve the loss of Cl and CF₃ groups. |

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[3]

| Hazard | GHS Classification |

| Pictograms | GHS05 (Corrosion), GHS06 (Skull and Crossbones) |

| Signal Word | Danger |

| Hazard Statements | H301: Toxic if swallowed. |

| H314: Causes severe skin burns and eye damage. | |

| Precautionary Codes | P280, P301+P310, P303+P361+P353, P305+P351+P338 |

References

- 1. This compound CAS 705-24-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. 4,6-二氯-2-(三氟甲基)嘧啶 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 4. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]

- 6. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]

- 7. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. 4,6-Dichloro-2-difluoromethyl-pyrimidine(1816289-02-7) 1H NMR spectrum [chemicalbook.com]

- 10. 4-Hydroxy-6-(trifluoromethyl)pyrimidine(1546-78-7) 1H NMR spectrum [chemicalbook.com]

- 11. 4,6-Dichloropyrimidine(1193-21-1) 1H NMR spectrum [chemicalbook.com]

- 12. colorado.edu [colorado.edu]

- 13. ias.ac.in [ias.ac.in]

Technical Guide: Physicochemical Properties of 4,6-Dichloro-2-(trifluoromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise summary of the core physicochemical properties of 4,6-Dichloro-2-(trifluoromethyl)pyrimidine, a heterocyclic organic compound relevant in various chemical synthesis and drug discovery pipelines.

Core Molecular Data

This compound is a substituted pyrimidine ring. The key quantitative and qualitative molecular data are summarized below. The molecular formula indicates the elemental composition, while the molecular weight provides the mass of one mole of the substance.

| Parameter | Value | Reference |

| Molecular Formula | C₅HCl₂F₃N₂ | [1][2][3][4] |

| Molecular Weight | 216.98 g/mol | [3][4] |

| Alternate Molecular Weight | 216.97 g/mol | [1] |

| CAS Number | 705-24-8 | [1][2][3] |

Structural and Elemental Composition

The molecular formula C₅HCl₂F₃N₂ defines the elemental makeup of the compound. A logical representation of this composition is provided below.

Experimental Protocols

The determination of molecular weight and formula for well-characterized small molecules like this compound is typically achieved through a combination of standard analytical techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is the primary method for accurately determining the monoisotopic mass of a molecule. The resulting mass-to-charge ratio allows for the confident calculation of the elemental formula.

-

Elemental Analysis: Combustion analysis provides the percentage composition of carbon, hydrogen, and nitrogen. This experimental data is used to derive the empirical formula, which is then confirmed against the molecular formula obtained from MS.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy are used to elucidate the chemical structure, confirming the connectivity of atoms and the presence of specific functional groups (e.g., the trifluoromethyl group), which validates the overall molecular formula.

These methods are foundational in analytical chemistry and details are extensively documented in standard laboratory procedure manuals and analytical chemistry textbooks.

References

Spectroscopic and Structural Elucidation of 4,6-Dichloro-2-(trifluoromethyl)pyrimidine: A Technical Overview

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic properties of 4,6-dichloro-2-(trifluoromethyl)pyrimidine, a key building block in the development of novel pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a centralized resource for its structural and analytical data.

Compound Profile

This compound is a halogenated pyrimidine derivative with the chemical formula C₅HCl₂F₃N₂. Its structural and physical characteristics are summarized in the table below.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 705-24-8 |

| Molecular Formula | C₅HCl₂F₃N₂ |

| Molecular Weight | 216.98 g/mol |

| Appearance | Colorless to light yellow liquid |

| Density | 1.585 g/mL at 25 °C |

| Refractive Index | n20/D 1.468 |

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following data tables present predicted values based on its chemical structure and comparison with similar fluorinated pyrimidine derivatives. These predictions are intended to serve as a guide for spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is predicted to show a single peak corresponding to the hydrogen atom at the 5-position of the pyrimidine ring.

| Predicted Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.5 - 8.0 | Singlet (s) | 1H | H-5 |

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum is predicted to display four distinct signals corresponding to the five carbon atoms in the molecule. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

| Predicted Chemical Shift (δ) (ppm) | Multiplicity | Assignment |

| ~ 160 - 165 | Singlet (s) | C4, C6 |

| ~ 150 - 155 | Quartet (q) | C2 |

| ~ 120 - 125 | Singlet (s) | C5 |

| ~ 118 - 122 | Quartet (q) | CF₃ |

¹⁹F NMR (Fluorine-19 NMR): The fluorine-19 NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group.

| Predicted Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ -65 to -75 | Singlet (s) | 3F | CF₃ |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the various vibrational modes of the molecule.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Weak | C-H stretch (aromatic) |

| ~ 1600 - 1550 | Medium | C=N and C=C stretching (pyrimidine ring) |

| ~ 1350 - 1150 | Strong | C-F stretching (CF₃ group) |

| ~ 850 - 750 | Strong | C-Cl stretching |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak and characteristic fragmentation patterns. The presence of two chlorine atoms will result in a distinctive isotopic pattern for the molecular ion and chlorine-containing fragments.

| m/z | Predicted Relative Intensity (%) | Assignment |

| 216 | 100 | [M]⁺ (with ³⁵Cl₂) |

| 218 | 65 | [M+2]⁺ (with one ³⁵Cl and one ³⁷Cl) |

| 220 | 10 | [M+4]⁺ (with ³⁷Cl₂) |

| 181 | Moderate | [M-Cl]⁺ |

| 147 | Moderate | [M-CF₃]⁺ |

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data for liquid samples like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A small amount of the liquid sample (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

¹H NMR Spectroscopy: The spectrum is acquired on a 300 MHz or higher field NMR spectrometer. Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

¹³C NMR Spectroscopy: The spectrum is typically acquired on the same instrument with proton decoupling. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

-

¹⁹F NMR Spectroscopy: The spectrum is acquired on a spectrometer equipped with a fluorine probe. Chemical shifts are referenced to an external standard, such as CFCl₃.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The liquid sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or directly using a liquid injection port.

-

Ionization: Electron Ionization (EI) is a common method where the sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Detection: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected to generate the mass spectrum.

Experimental Workflow

Caption: Workflow for the spectroscopic analysis of this compound.

Navigating the Safe Handling of 4,6-Dichloro-2-(trifluoromethyl)pyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 4,6-Dichloro-2-(trifluoromethyl)pyrimidine, a key building block in pharmaceutical and agrochemical research. Due to its hazardous properties, strict adherence to safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of research. This document outlines the known hazards, recommended handling procedures, emergency protocols, and proper disposal methods associated with this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. It is crucial to understand its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification to appreciate the potential risks.

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed.[1] |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[1] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage. |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation.[2] |

The compound is designated with the signal word "Danger" and is associated with the GHS pictograms for "Skull and crossbones" and "Corrosion".[1]

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of a substance is the first step in safe handling.

Table 2: Physical and Chemical Data for this compound

| Property | Value |

| CAS Number | 705-24-8[1][3][4][5] |

| Molecular Formula | C₅HCl₂F₃N₂[1][5] |

| Molecular Weight | 216.98 g/mol [1][5] |

| Appearance | Liquid[1] or white to light yellow powder[6] |

| Density | 1.585 g/mL at 25 °C[1] |

| Refractive Index | n20/D 1.468[1] |

| Boiling Point | 157 °C at 760 mmHg[6] |

| Flash Point | 48.8 °C[6] |

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is critical to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is non-negotiable when working with this compound.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles and a face shield.[7][8] | Protects against splashes and vapors that can cause severe eye damage.[9] |

| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat, and closed-toe shoes.[7][8] | Prevents skin contact, which can lead to severe burns.[9] |

| Respiratory Protection | Use in a well-ventilated area, preferably a certified chemical fume hood.[2][7] | Mitigates the risk of inhaling vapors that can cause respiratory irritation.[2] |

Experimental Workflow for Safe Handling

A systematic approach to handling ensures that all safety measures are in place before, during, and after an experiment.

Caption: Experimental Workflow for Safe Handling.

Storage Requirements

Proper storage is essential to maintain the stability of the chemical and prevent accidental release.

-

Storage Condition: Store in a cool, dry, and well-ventilated area.[7][10]

-

Incompatibilities: Keep away from strong oxidizing agents and acids.[7][8]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures

Table 4: First-Aid Procedures

| Exposure Route | Action |

| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[3] Seek immediate medical attention.[7] |

| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes.[7] Remove all contaminated clothing.[7] Seek immediate medical attention.[7] |

| Inhalation | Move the victim to fresh air.[3][7] If not breathing, give artificial respiration.[3] Seek immediate medical attention.[7] |

| Ingestion | Do NOT induce vomiting.[7] Rinse mouth with water.[2] Call a physician or poison control center immediately.[7] |

Spill Response Protocol

A clear and logical procedure should be followed in the event of a spill.

Caption: Spill Response Workflow.

Disposal Considerations

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

-

Waste Classification: This material should be treated as hazardous waste.

-

Disposal Method: Dispose of the contents and container in accordance with local, regional, and national regulations.[2][7] This should be done through an approved waste disposal plant.[3][7]

-

Contaminated Packaging: Empty containers may retain product residue and should be treated as hazardous.

Conclusion

This compound is a valuable reagent in scientific research, but it poses significant health and safety risks. A comprehensive understanding of its hazards, coupled with strict adherence to the handling, storage, and emergency protocols outlined in this guide, is essential for the safety of all laboratory personnel. Researchers and institutions must prioritize a culture of safety through training, proper equipment, and adherence to established guidelines.

References

- 1. 4,6-二氯-2-(三氟甲基)嘧啶 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. fishersci.com [fishersci.com]

- 4. 705-24-8|this compound|BLD Pharm [bldpharm.com]

- 5. scbt.com [scbt.com]

- 6. This compound CAS 705-24-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. dcfinechemicals.com [dcfinechemicals.com]

- 10. Page loading... [guidechem.com]

A Technical Guide to 4,6-Dichloro-2-(trifluoromethyl)pyrimidine for Researchers and Drug Development Professionals

An In-depth Review of Commercial Availability, Synthesis, and Applications in Kinase Inhibition

Introduction

4,6-Dichloro-2-(trifluoromethyl)pyrimidine is a fluorinated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique chemical structure, featuring a trifluoromethyl group and two reactive chlorine atoms, makes it a valuable building block for the synthesis of a wide range of biologically active molecules. The trifluoromethyl moiety is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity of drug candidates. This technical guide provides a comprehensive overview of the commercial suppliers, key chemical properties, synthetic methodologies, and potential applications of this compound, with a focus on its emerging role in the development of kinase inhibitors.

Commercial Availability and Specifications

A variety of chemical suppliers offer this compound, typically with a purity of 97% or higher. The compound is generally available in quantities ranging from grams to kilograms. Researchers can source this chemical from major suppliers such as Sigma-Aldrich, Thermo Fisher Scientific, and Santa Cruz Biotechnology, as well as specialized chemical manufacturers.[1]

For ease of comparison, the typical product specifications from commercial suppliers are summarized in the table below.

| Property | Typical Specification |

| CAS Number | 705-24-8 |

| Molecular Formula | C₅HCl₂F₃N₂ |

| Molecular Weight | 216.98 g/mol |

| Appearance | Colorless to light yellow liquid[1] |

| Purity (Assay) | ≥ 97% (GC) |

| Density | ~1.585 g/mL at 25 °C |

| Refractive Index (n20/D) | ~1.468 |

| Boiling Point | Not specified by most suppliers |

| Solubility | Soluble in most organic solvents |

Synthetic Methodologies

While specific, detailed protocols for the industrial synthesis of this compound are often proprietary, the scientific literature provides strong indications of plausible synthetic routes. The general strategy involves the construction of the pyrimidine ring from a trifluoromethyl-containing precursor, followed by chlorination. A likely synthetic workflow is outlined below.

General Synthetic Workflow

The synthesis can be conceptualized as a two-stage process: pyrimidine ring formation and subsequent chlorination.

Caption: A plausible synthetic workflow for this compound.

Experimental Protocol: General Procedure for Chlorination of Pyrimidine-diols

The following is a general experimental protocol adapted from the synthesis of analogous dichloropyrimidines and represents a likely method for the chlorination of 2-(trifluoromethyl)pyrimidine-4,6-diol.[2]

Materials:

-

2-(Trifluoromethyl)pyrimidine-4,6-diol

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline (or another suitable base)

-

Inert solvent (e.g., toluene, acetonitrile)

-

Ice bath

-

Standard laboratory glassware for reflux and distillation

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a suspension of 2-(trifluoromethyl)pyrimidine-4,6-diol in an excess of phosphorus oxychloride is prepared under an inert atmosphere (e.g., nitrogen or argon).

-

The mixture is cooled in an ice bath, and N,N-dimethylaniline is added dropwise with stirring. The amount of base is typically catalytic.

-

After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion of the reaction, the excess phosphorus oxychloride is removed by distillation under reduced pressure.

-

The residue is cooled and carefully poured onto crushed ice with vigorous stirring.

-

The aqueous mixture is then extracted with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

-

The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed in vacuo, and the crude product is purified by vacuum distillation or column chromatography on silica gel to afford this compound.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The pyrimidine core is a well-established scaffold in medicinal chemistry, and the introduction of a trifluoromethyl group can significantly enhance the pharmacological properties of a molecule. This compound is a versatile intermediate for the synthesis of kinase inhibitors, which are a critical class of drugs for the treatment of cancer and inflammatory diseases.

The two chlorine atoms at the 4 and 6 positions are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the sequential and regioselective introduction of different substituents. This enables the construction of diverse chemical libraries for screening against various kinase targets.

Role in Janus Kinase (JAK) Inhibitor Synthesis

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a crucial role in cytokine signaling. The JAK-STAT signaling pathway is a key regulator of the immune system, and its dysregulation is implicated in a variety of autoimmune diseases and cancers.[3] Consequently, the development of JAK inhibitors is an active area of research.

Derivatives of 4,6-dichloropyrimidine have been utilized as core structures in the development of potent and selective JAK inhibitors.[4][5] The pyrimidine ring can act as a hinge-binding motif, interacting with the ATP-binding site of the kinase.

JAK-STAT Signaling Pathway and Potential Inhibition

The canonical JAK-STAT signaling pathway is initiated by the binding of a cytokine to its receptor, leading to the activation of associated JAKs. The activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression.

A hypothetical inhibitor derived from this compound could block this pathway by competing with ATP for the binding site on the JAK kinase, thereby preventing the downstream signaling cascade.

Caption: The JAK-STAT signaling pathway and the mechanism of inhibition by a pyrimidine-based inhibitor.

Conclusion

This compound is a commercially available and highly valuable building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique combination of a trifluoromethyl group and two reactive chlorine atoms on a pyrimidine scaffold makes it an attractive starting material for the development of novel kinase inhibitors, including those targeting the JAK-STAT pathway. The synthetic methodologies, while not extensively detailed in the public domain for this specific molecule, can be inferred from related compounds, providing a clear path for its utilization in research and development. As the demand for targeted therapeutics continues to grow, the importance of versatile intermediates like this compound is set to increase.

References

- 1. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]

- 3. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of the macrocycle 11-(2-pyrrolidin-1-yl-ethoxy)-14,19-dioxa-5,7,26-triaza-tetracyclo[19.3.1.1(2,6).1(8,12)]heptacosa-1(25),2(26),3,5,8,10,12(27),16,21,23-decaene (SB1518), a potent Janus kinase 2/fms-like tyrosine kinase-3 (JAK2/FLT3) inhibitor for the treatment of myelofibrosis and lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

reactivity of trifluoromethylated pyrimidines

An In-depth Technical Guide to the Reactivity of Trifluoromethylated Pyrimidines for Researchers and Drug Development Professionals.

Introduction

Trifluoromethylated pyrimidines represent a critical class of heterocyclic compounds in modern drug discovery. The incorporation of a trifluoromethyl (CF₃) group onto the pyrimidine scaffold dramatically alters its physicochemical properties, including lipophilicity, metabolic stability, and bioavailability. The strong electron-withdrawing nature of the CF₃ group significantly influences the reactivity of the pyrimidine ring, making it a versatile platform for the synthesis of complex molecular architectures. This guide provides a detailed exploration of the , focusing on key transformations relevant to medicinal chemistry and offering practical, data-driven insights for researchers in the field.

Core Reactivity Principles: Nucleophilic Aromatic Substitution (SₙAr)

The primary mode of reactivity for trifluoromethylated pyrimidines is Nucleophilic Aromatic Substitution (SₙAr). The potent electron-withdrawing CF₃ group, often in concert with the pyrimidine ring's own electron-deficient nature, activates the ring towards attack by nucleophiles. This effect is most pronounced when the CF₃ group is positioned at C2, C4, or C6, as it can effectively stabilize the negatively charged Meisenheimer intermediate.

Halogen atoms (Cl, F) at positions activated by a CF₃ group serve as excellent leaving groups for SₙAr reactions. For instance, in 4-chloro-2-(trifluoromethyl)pyrimidine, the chlorine at the C4 position is highly susceptible to displacement by a wide range of nucleophiles, including amines, alcohols, and thiols. This reactivity is fundamental to the synthesis of numerous biologically active molecules.

Illustrative SₙAr Workflow

The following diagram illustrates a typical experimental workflow for an SₙAr reaction involving a trifluoromethylated pyrimidine.

Caption: A generalized workflow for nucleophilic aromatic substitution reactions.

Quantitative Data for SₙAr Reactions

The table below summarizes representative SₙAr reactions on trifluoromethylated pyrimidines, highlighting the conditions and yields.

| Substrate | Nucleophile | Base/Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 2-Chloro-4-(trifluoromethyl)pyrimidine | Morpholine | K₂CO₃ / DMF | 25 | 2 | 95 |

| 4-Chloro-2-(trifluoromethyl)pyrimidine | Aniline | DIPEA / NMP | 80 | 12 | 88 |

| 4-Chloro-6-(trifluoromethyl)pyrimidine | Sodium Methoxide | MeOH | 25 | 1 | 92 |

| 2,4-Dichloro-5-(trifluoromethyl)pyrimidine | Benzylamine (1 eq.) | Et₃N / THF | 0 to 25 | 3 | 75 (C4) |

| 4-Chloro-2-(trifluoromethyl)pyrimidine | 1H-Pyrazole | Cs₂CO₃ / Dioxane | 100 | 16 | 85 |

Detailed Experimental Protocol: Synthesis of 4-Morpholino-2-(trifluoromethyl)pyrimidine

This protocol provides a step-by-step guide for a typical SₙAr reaction.

Materials:

-

2-Chloro-4-(trifluoromethyl)pyrimidine (1.0 eq)

-

Morpholine (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

N,N-Dimethylformamide (DMF) (approx. 0.1 M solution)

-

Ethyl acetate (EtOAc)

-

Brine solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and standard laboratory glassware.

Procedure:

-

To a solution of 2-chloro-4-(trifluoromethyl)pyrimidine in DMF, add potassium carbonate and morpholine.

-

Stir the resulting mixture vigorously at room temperature (25 °C).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2 hours).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Combine the organic layers and wash with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Advanced Reactivity: Metal-Catalyzed Cross-Coupling Reactions

While SₙAr is dominant, halogenated trifluoromethylpyrimidines are also excellent substrates for various metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These methods allow for the introduction of carbon-carbon and carbon-nitrogen bonds, providing access to a vast chemical space. The choice of catalyst, ligand, and base is crucial for achieving high efficiency and selectivity.

Logical Relationships in Cross-Coupling

The success of a cross-coupling reaction on a trifluoromethylated pyrimidine is dependent on several interconnected factors.

Caption: Key factors influencing the outcome of cross-coupling reactions.

Quantitative Data for Cross-Coupling Reactions

The table below provides examples of successful cross-coupling reactions.

| Substrate | Coupling Partner | Reaction Type | Catalyst / Ligand | Base / Solvent | Yield (%) |

| 4-Chloro-2-(trifluoromethyl)pyrimidine | Phenylboronic acid | Suzuki | Pd(PPh₃)₄ | Na₂CO₃ / Dioxane/H₂O | 89 |

| 2-Chloro-4-(trifluoromethyl)pyrimidine | 4-Methoxyaniline | Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ / Dioxane | 91 |

| 4-Iodo-6-(trifluoromethyl)pyrimidine | Phenylacetylene | Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | 85 |

| 2-Chloro-5-bromo-4-(trifluoromethyl)pyrimidine | 3-Tolylboronic acid | Suzuki (selective) | Pd(dppf)Cl₂ | K₂CO₃ / Dioxane/H₂O | 78 (at C5) |

Detailed Experimental Protocol: Suzuki Coupling

This protocol details the synthesis of 4-phenyl-2-(trifluoromethyl)pyrimidine.

Materials:

-

4-Chloro-2-(trifluoromethyl)pyrimidine (1.0 eq)

-

Phenylboronic acid (1.5 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Sodium Carbonate (Na₂CO₃) (2.0 eq)

-

1,4-Dioxane and Water (4:1 mixture)

-

Nitrogen or Argon source for inert atmosphere

-

Schlenk flask or equivalent reaction vessel.

Procedure:

-

In a Schlenk flask, combine 4-chloro-2-(trifluoromethyl)pyrimidine, phenylboronic acid, and sodium carbonate.

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add the degassed dioxane/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.

-

Heat the mixture to 90 °C and stir until the reaction is complete as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature and dilute with water.

-

Extract the aqueous phase with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by flash column chromatography.

Application in Drug Discovery: Kinase Inhibition

Trifluoromethylated pyrimidines are privileged scaffolds in the design of kinase inhibitors. They often act as hinge-binding motifs, forming crucial hydrogen bonds with the kinase backbone. The CF₃ group can provide beneficial interactions within hydrophobic pockets and enhance metabolic stability. For example, some inhibitors of Janus Kinases (JAKs) utilize this scaffold to achieve high potency and selectivity.

JAK-STAT Signaling Pathway

The diagram below shows a simplified representation of the JAK-STAT signaling pathway, a common target for drugs containing the trifluoromethylated pyrimidine core.

Caption: Inhibition of the JAK-STAT pathway by a CF₃-pyrimidine drug.

Conclusion

The trifluoromethyl group exerts a profound influence on the reactivity of the pyrimidine ring, primarily by activating it for Nucleophilic Aromatic Substitution. This predictable reactivity, coupled with the utility of trifluoromethylated pyrimidines as substrates in a wide array of metal-catalyzed cross-coupling reactions, makes them exceptionally valuable building blocks in medicinal chemistry. A thorough understanding of the principles, reaction conditions, and workflows outlined in this guide can empower researchers to leverage the unique properties of these scaffolds in the design and synthesis of next-generation therapeutics.

The Pivotal Role of the Trifluoromethyl Group in Pyrimidine Chemistry: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group into the pyrimidine scaffold has emerged as a powerful tool in modern medicinal chemistry and agrochemical research. This in-depth technical guide explores the multifaceted role of the CF3 group in modulating the physicochemical and biological properties of pyrimidine derivatives, offering insights into its application in the design of novel therapeutic agents and functional molecules.

Core Physicochemical and Biological Impact of the Trifluoromethyl Group

The introduction of a trifluoromethyl group onto a pyrimidine ring imparts a unique combination of properties that can significantly enhance a molecule's drug-like characteristics. These effects are primarily driven by the high electronegativity of the fluorine atoms and the steric bulk of the CF3 group.

Electronic Effects

The trifluoromethyl group is a strong electron-withdrawing substituent due to the high electronegativity of its fluorine atoms.[1][2] This property profoundly influences the electron density of the pyrimidine ring, which can, in turn, affect the molecule's acidity, basicity, and susceptibility to metabolic enzymes.[3][4] For instance, the presence of a CF3 group can lower the basicity of nearby nitrogen atoms in the pyrimidine ring, which may alter receptor binding interactions.[3]

Lipophilicity and Bioavailability

The CF3 group is known to increase the lipophilicity of molecules, a critical factor for cell membrane permeability and overall bioavailability.[1][2] The Hansch π value, a measure of lipophilicity, for the trifluoromethyl group is +0.88.[1] This enhanced lipophilicity can facilitate the transport of pyrimidine-based drugs across biological membranes, leading to improved absorption and distribution.[2][5]

Metabolic Stability

One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability.[1][2] The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485.3 kJ/mol, compared to 414.2 kJ/mol for a carbon-hydrogen bond.[1] This inherent strength makes the CF3 group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common pathway for drug degradation.[6][7] By blocking potential sites of metabolism, the CF3 group can increase the half-life of a drug, potentially leading to less frequent dosing regimens.[1][7]

Target Binding and Biological Activity

The trifluoromethyl group can significantly influence a molecule's interaction with its biological target. Its steric bulk and unique electronic properties can lead to enhanced binding affinity and potency.[1][2] The CF3 group can participate in favorable electrostatic interactions and hydrogen bonding with protein residues in the target's active site.[1] Furthermore, the CF3 group is often used as a bioisostere for other chemical groups, such as the methyl or chloro group, to fine-tune the steric and electronic properties of a lead compound.[3]

Quantitative Data Summary

The following tables summarize key quantitative data illustrating the impact of the trifluoromethyl group on the properties of pyrimidine and related molecules.

| Property | Value/Effect | Reference |

| Hansch π Value (Lipophilicity) | +0.88 | [1] |

| C-F Bond Dissociation Energy | ~485.3 kJ/mol | [1] |

| C-H Bond Dissociation Energy | ~414.2 kJ/mol | [1] |

| van der Waals Radius (vs. Cl) | 1.30 Å (CF3) vs. 0.99 Å (Cl) | [1] |

| Compound | Biological Activity | IC50/EC50 | Cell Line/Organism | Reference |

| Compound 17v (trifluoromethyl-pyrimidine derivative) | Anti-proliferative | 2.27 μM | H1975 (human lung cancer) | [8] |

| 5-Fluorouracil (control) | Anti-proliferative | 9.37 μM | H1975 (human lung cancer) | [8] |

| Compound 5j (trifluoromethyl pyrimidine derivative) | Antiviral (curative) | 126.4 µg/mL | Tobacco Mosaic Virus (TMV) | [9] |

| Compound 5m (trifluoromethyl pyrimidine derivative) | Antiviral (protective) | 103.4 µg/mL | Tobacco Mosaic Virus (TMV) | [9] |

| Ningnanmycin (control) | Antiviral | >320 µg/mL | Tobacco Mosaic Virus (TMV) | [9][10] |

| Compound 5u (trifluoromethyl pyrimidine derivative) | Antifungal | 26.0 µg/mL | Rhizoctonia solani | [9] |

| Azoxystrobin (control) | Antifungal | ~26.0 µg/mL | Rhizoctonia solani | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis and evaluation of trifluoromethylated pyrimidine derivatives.

General Synthesis of Trifluoromethyl Pyrimidine Derivatives Containing an Amide Moiety

This protocol is adapted from the work of Wu et al. (2022) for the synthesis of novel trifluoromethyl pyrimidine derivatives with potential antifungal, insecticidal, and anticancer activities.[11][12]

Step 1: Synthesis of Intermediate 4 (Aminophenoxy-trifluoromethyl-pyrimidine)

-

The synthesis starts with ethyl trifluoroacetoacetate and proceeds through several steps to yield the key aminophenoxy-trifluoromethyl-pyrimidine intermediate. For detailed procedures for the synthesis of intermediates 1-3, refer to the supporting information of the original publication.

Step 2: Amide Coupling to Synthesize Target Compounds 5a–5w

-

To a 50 mL three-necked flask, add the key intermediate 4 (0.02 mol), the desired aromatic acid (0.024 mol), and 4-dimethylaminopyridine (DMAP, 0.0004 mol).

-

Dissolve the mixture in dichloromethane (20 mL).

-

Add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI, 0.03 mol) to the solution.

-

Stir the reaction mixture at 25°C for 8–10 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, evaporate the solvent under reduced pressure.

-

Purify the resulting residue by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (10:1 v/v) as the eluent to obtain the final target compounds.[11][12]

Characterization:

-

The synthesized compounds are characterized by 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm their structures.[11]

In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)

This protocol is based on the methodology described by Wu et al. (2022) and is used to assess the antifungal activity of the synthesized compounds.[9]

-

Prepare potato dextrose agar (PDA) medium and sterilize it by autoclaving.

-

Incorporate the test compounds (dissolved in a suitable solvent like DMSO) into the molten PDA at various concentrations (e.g., 50 or 100 µg/mL).

-

Pour the amended PDA into sterile Petri dishes.

-

Place a mycelial plug (typically 5 mm in diameter) from a fresh culture of the target fungus (e.g., Rhizoctonia solani) onto the center of each PDA plate.

-

Incubate the plates at a suitable temperature (e.g., 25-28°C) for a specified period, until the mycelial growth in the control plate (containing only the solvent) reaches the edge of the plate.

-

Measure the diameter of the fungal colony in both the treatment and control plates.

-

Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treatment group.

-

Determine the EC50 value (the concentration that causes 50% inhibition of mycelial growth) by testing a range of concentrations and using probit analysis.

In Vitro Antiproliferative Activity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines, as described by Sha et al. (2021).[8]

-

Seed human tumor cells (e.g., PC-3, MGC-803, MCF-7, H1975) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the test compounds (and a positive control like 5-Fluorouracil) for a specified duration (e.g., 48 or 72 hours).

-

After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The absorbance is directly proportional to the number of viable cells.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

Signaling Pathways and Experimental Workflows

Visual representations of signaling pathways affected by trifluoromethylated pyrimidines and typical experimental workflows are provided below using Graphviz.

Signaling Pathways

Caption: Mechanism of action of Tegafur, a prodrug of 5-fluorouracil.[13][14][15]

Caption: Mechanism of action of Delafloxacin.[16][17][18][19]

Experimental Workflows

Caption: General workflow for the synthesis of trifluoromethyl pyrimidine derivatives.[11][12]

Caption: Workflow for the biological evaluation of trifluoromethyl pyrimidine derivatives.[8][9]

Conclusion

The trifluoromethyl group is a privileged substituent in the design of pyrimidine-based compounds for pharmaceutical and agrochemical applications. Its ability to enhance metabolic stability, increase lipophilicity, and favorably modulate target binding interactions makes it a critical component in the medicinal chemist's toolkit. The data and protocols presented in this guide underscore the significant potential of trifluoromethylpyrimidine derivatives and provide a foundational resource for the continued development of novel and effective chemical entities. Further research into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for new therapeutic breakthroughs.

References

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

- 12. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What is the mechanism of Tegafur? [synapse.patsnap.com]

- 14. Tegafur/gimeracil/oteracil - Wikipedia [en.wikipedia.org]

- 15. nbinno.com [nbinno.com]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. BAXDELA (delafloxacin) | Mechanism of Action [baxdela.com]

- 18. info.caremark.com [info.caremark.com]

- 19. BaxdelaTM (Delafloxacin): A Novel Fluoroquinolone for the Treatment of Acute Bacterial Skin and Skin Structure Infections - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Dichloropyrimidine Derivatives in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Dichloropyrimidine derivatives are foundational scaffolds in synthetic and medicinal chemistry. Their unique electronic properties and multiple reactive sites make them versatile building blocks for the synthesis of a wide array of functionalized heterocyclic compounds. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of dichloropyrimidines, with a focus on their role in drug discovery and development.

Introduction to Dichloropyrimidines

Dichloropyrimidines are derivatives of pyrimidine, a six-membered aromatic heterocycle containing two nitrogen atoms. The presence of two chlorine atoms significantly influences the electronic distribution within the ring, rendering the carbon atoms attached to the chlorines highly electrophilic and susceptible to nucleophilic attack. This reactivity is the cornerstone of their utility in organic synthesis.

The most commonly encountered isomers in synthesis are 2,4-dichloropyrimidine, 4,6-dichloropyrimidine, and their substituted analogues. These compounds serve as crucial intermediates in the production of pharmaceuticals, including antiviral, anticancer, and antibacterial agents, as well as in the agrochemical industry for herbicides and fungicides.[1][2] 5-Amino-4,6-dichloropyrimidine is another key intermediate, with its reactive chlorine atoms and amino group allowing for diverse functionalization in the creation of complex drug candidates.[3]

Synthesis of Dichloropyrimidine Derivatives

The preparation of dichloropyrimidines typically involves the chlorination of pyrimidine precursors such as uracils, dihydroxypyrimidines, or aminouracils.

Common Synthetic Routes:

-

From Dihydroxypyrimidines: A prevalent method is the reaction of 4,6-dihydroxypyrimidine with a chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of an organic base.[2] This reaction can achieve high yields, with some processes reporting yields of virtually 100%.[4]

-

From Aminouracils: 4-Amino-2,6-dichloropyrimidine can be synthesized from 4-aminouracil using phosphorus oxychloride and a tertiary amine like N,N-diethylaniline.[5]

-

Diazotization-Sandmeyer Reaction: 4,6-Dichloropyrimidine can be synthesized from 4,6-diaminopyrimidine via a diazotization reaction followed by a Sandmeyer-type reaction with cuprous chloride.[4]

Quantitative Data on Dichloropyrimidine Synthesis:

| Starting Material | Product | Reagents | Yield | Purity | Reference |

| 4,6-Diaminopyrimidine | 4,6-Dichloropyrimidine | 31% HCl, NaNO₂, CuCl | 86.4% | 99.4% | [4] |

| 4,6-Dihydroxypyrimidine | 4,6-Dichloropyrimidine | POCl₃, 2-methyl-5-ethyl-pyridine | ~100% | Not specified | [4] |

| 4-Aminouracil | 4-Amino-2,6-dichloropyrimidine | POCl₃, N,N-diethylaniline | 27% | Not specified | [5][6] |

| 2-Amino-4,6-dihydroxypyrimidine | 2-Amino-4,6-dichloropyrimidine | POCl₃, N,N-dimethylaniline | Not specified | Not specified | [6] |

Reactivity and Regioselectivity

The reactivity of dichloropyrimidines is dominated by nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The regioselectivity of these reactions is a critical aspect, as it dictates the final structure of the synthesized molecule.

Nucleophilic Aromatic Substitution (SNAr):

The chlorine atoms on the pyrimidine ring are excellent leaving groups. In SNAr reactions, the general order of reactivity for the chlorine positions is C4(6) > C2 » C5.[7] This preference is attributed to the higher LUMO coefficient at the C4 position, making it more electrophilic.[8]

However, the regioselectivity can be highly sensitive to several factors:

-

Substituents on the Pyrimidine Ring: Electron-donating groups (EDGs) at the C6 position can reverse the typical selectivity, favoring substitution at the C2 position. Conversely, electron-withdrawing groups (EWGs) at the C5 position tend to enhance the preference for C4 substitution.[8][9]

-

Nature of the Nucleophile: While many nucleophiles preferentially attack the C4 position, some, like tertiary amines, may show selectivity for the C2 position.[8]

-

Reaction Conditions: Temperature, solvent, and the choice of base can all influence the regioselectivity of the reaction.[8]

Palladium-Catalyzed Cross-Coupling Reactions:

Dichloropyrimidines are excellent substrates for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira reactions. These methods allow for the introduction of aryl, heteroaryl, and alkyl groups onto the pyrimidine core.

-

Suzuki Coupling: An effective one-pot, regioselective double Suzuki coupling of 2,4-dichloropyrimidine has been developed for the synthesis of diarylated pyrimidines.[10] The choice of solvent is critical, with alcoholic solvent mixtures often providing better reactivity at lower temperatures.[10] Similar to SNAr, Suzuki couplings on 2,4-dichloropyrimidine typically show a preference for initial reaction at the C4 position.[7][10]

-

C2-Selective Cross-Coupling: While C4 selectivity is common, recent research has shown that palladium precatalysts supported by bulky N-heterocyclic carbene ligands can uniquely effect C2-selective cross-coupling of 2,4-dichloropyrimidine with thiols.[11]

-

Palladium-Catalyzed Amination: Palladium catalysis can also be employed to achieve highly regioselective amination, strongly favoring the formation of the C4-substituted product.[7]

Summary of Regioselectivity in 2,4-Dichloropyrimidine Reactions:

| Reaction Type | Preferred Position of Initial Attack | Influencing Factors | Reference |

| Nucleophilic Aromatic Substitution (SNAr) | C4 | Ring substituents, nucleophile, conditions | [8][9] |

| Suzuki Coupling | C4 | Catalyst, solvent | [7][10] |

| Stille Coupling | C4 | Catalyst, substrate | [7] |

| Pd-Catalyzed Thiolation | C2 | Bulky NHC-ligated Pd precatalyst | [11] |

| Pd-Catalyzed Amination (aliphatic secondary amines) | C4 | LiHMDS as base, Pd catalyst | [7] |

Applications in Drug Discovery

The versatility of dichloropyrimidines makes them invaluable in medicinal chemistry for the synthesis of a wide range of biologically active molecules.

-

Kinase Inhibitors: Dichloropyrimidines are key scaffolds in the development of kinase inhibitors for cancer therapy.[1][12] For example, they are found at the core of drugs like Gleevec.[10]

-

Antiviral Agents: These derivatives are used in the synthesis of novel antiviral compounds.[1][13]

-

Antibacterial Drugs: They serve as precursors for antibacterial agents.[1]

-

Other Therapeutic Areas: Dichloropyrimidines are also used to synthesize compounds targeting the central nervous system and phosphodiesterase inhibitors for inflammatory diseases.[1][12]

Experimental Protocols

Protocol 1: Synthesis of 4,6-Dichloropyrimidine from 4,6-Diaminopyrimidine [4]

-

Diazotization: Dissolve 105.5 g of 4,6-diaminopyrimidine in 660.0 g of 31% hydrochloric acid in a 2000 mL flask. Cool the mixture to -5 °C.

-

Slowly add 500.3 g of 33% sodium nitrite solution dropwise. Maintain the temperature and stir for 2 hours. Monitor the reaction by HPLC until the starting material is less than 0.5%.

-

Sandmeyer Reaction: In a separate 2000 mL flask, prepare a solution of 42.8 g of cuprous chloride in 214.0 g of 31% hydrochloric acid.

-

Add the previously prepared diazonium salt solution dropwise to the cuprous chloride solution.

-

After the addition is complete, heat the reaction mixture to 45 °C for 2 hours.

-

Work-up and Purification: Extract the reaction mixture with trichloroethane (2 x 200 g).

-

Combine the organic layers and distill under reduced pressure (5 KPa) at a temperature of 90-140 °C to collect the product.

-

This procedure yields 146.9 g (86.4%) of 4,6-dichloropyrimidine with a purity of 99.4%.

Protocol 2: Synthesis of 4-Amino-2,6-dichloropyrimidine from 4-aminouracil [5]

-

Reaction Setup: In a fume hood, equip a dry round-bottom flask with a reflux condenser and a magnetic stir bar. Add 4-aminouracil to the flask.

-

Addition of Reagents: Carefully add an excess of phosphorus oxychloride (POCl₃), followed by the addition of N,N-diethylaniline.

-

Reaction Conditions: Heat the reaction mixture to reflux with constant stirring for several hours. Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Quenching: Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.

-

Neutralization: Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution).

-

Isolation: Filter the resulting precipitate using a Büchner funnel and wash the solid with cold water.

-

Purification: The crude product can be further purified by extraction with boiling ethyl acetate, followed by solvent removal using a rotary evaporator.

Protocol 3: Palladium-Catalyzed Amination of 6-Aryl-2,4-dichloropyrimidine [7]

-

Reaction Setup: In a dry reaction vessel under an inert atmosphere, dissolve the 6-aryl-2,4-dichloropyrimidine and the palladium catalyst in anhydrous THF.

-

Reagent Preparation: In a separate dry vessel, pre-mix the aliphatic secondary amine (1.1-1.2 eq.) with LiHMDS (1.0 M in THF, 1.1-1.2 eq.).

-

Reaction Execution: Slowly add the pre-mixed amine/base solution to the solution of the dichloropyrimidine and catalyst at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, quench the reaction and purify the product using standard chromatographic techniques. This method has been shown to yield >30:1 regioselectivity for the C4-substituted product.

Visualizations

References

- 1. srinichem.com [srinichem.com]

- 2. Page loading... [guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. 4,6-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 10. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]

- 12. benchchem.com [benchchem.com]

- 13. nbinno.com [nbinno.com]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 4,6-Dichloro-2-(trifluoromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] The functionalization of the pyrimidine ring through carbon-carbon bond-forming reactions is a critical strategy in the discovery of novel therapeutics. Among these methods, the Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for the synthesis of aryl- and heteroaryl-substituted pyrimidines.[2]

This document provides detailed application notes and experimental protocols for the selective mono-arylation of 4,6-dichloro-2-(trifluoromethyl)pyrimidine via the Suzuki-Miyaura coupling. The resulting 4-aryl-6-chloro-2-(trifluoromethyl)pyrimidine derivatives are valuable intermediates in the synthesis of potential kinase inhibitors and other biologically active molecules. The trifluoromethyl group at the C2 position can enhance metabolic stability and binding affinity, making this scaffold particularly attractive for drug design.[3]

Principle of the Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, typically a boronic acid or its ester, in the presence of a base. The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the aryl group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

For this compound, the chlorine atom at the C4 position is generally more reactive towards oxidative addition than the chlorine at the C6 position. This preferential reactivity, attributed to the electronic effects of the pyrimidine nitrogens, allows for selective mono-arylation at the C4-position under controlled conditions.

Applications in Drug Discovery: Kinase Inhibitors

Substituted pyrimidines are prevalent in a wide range of kinase inhibitors.[4][5] The 4-aryl-6-chloro-2-(trifluoromethyl)pyrimidine scaffold can be further elaborated to generate potent and selective inhibitors of various kinases implicated in cancer and other diseases. For instance, the remaining chlorine at the C6 position can be displaced by various nucleophiles to introduce additional diversity and fine-tune the biological activity of the molecule. Several studies have highlighted the importance of the substituted pyrimidine core in the development of inhibitors for kinases such as Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K).[3][4]

Experimental Protocols

Protocol 1: General Procedure for Mono-Arylation of this compound

This protocol describes a general method for the selective Suzuki-Miyaura coupling of various arylboronic acids with this compound.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME)

-

Degassed water

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis

-

Magnetic stirrer and heating mantle or oil bath

-

Thin Layer Chromatography (TLC) plates and developing system

-

Silica gel for column chromatography

-

Ethyl acetate, hexane, brine

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.5 eq.).

-

Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.

-

Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) to the flask via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the progress of the reaction by TLC. The reaction is typically complete within 4-12 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 4-aryl-6-chloro-2-(trifluoromethyl)pyrimidine.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times and improve yields.[6]

Materials:

-

Same as Protocol 1

-

Microwave synthesis vial

-

Microwave reactor

Procedure:

-

In a microwave synthesis vial, combine this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.5 eq.).

-

Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).

-

After cooling, work up and purify the product as described in Protocol 1.

Quantitative Data

The following table summarizes representative yields for the mono-arylation of a dichloropyrimidine substrate with various arylboronic acids under typical Suzuki-Miyaura conditions. While this data is for a closely related substrate, 5-(4-bromophenyl)-4,6-dichloropyrimidine, it provides a useful reference for expected outcomes with this compound.[7][8]

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 5-(Biphenyl-4-yl)-4,6-dichloropyrimidine | 60 |

| 2 | 4-Methoxyphenylboronic acid | 4,6-Dichloro-5-(4'-methoxybiphenyl-4-yl)pyrimidine | 75 |

| 3 | 4-Methylphenylboronic acid | 4,6-Dichloro-5-(4'-methylbiphenyl-4-yl)pyrimidine | 70 |

| 4 | 3-Methoxyphenylboronic acid | 4,6-Dichloro-5-(3'-methoxybiphenyl-4-yl)pyrimidine | 65 |

| 5 | 2-Thiopheneboronic acid | 4,6-Dichloro-5-(4-(thiophen-2-yl)phenyl)pyrimidine | 55 |

Reaction conditions: Pd(PPh₃)₄ (5 mol%), K₃PO₄ (2.0 eq.), 1,4-dioxane/H₂O, 70-80 °C, 18-22 h.[7][8]

Visualizations

Caption: Experimental workflow for the Suzuki coupling of this compound.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

- 1. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]